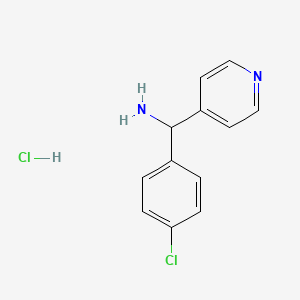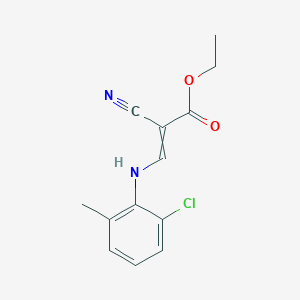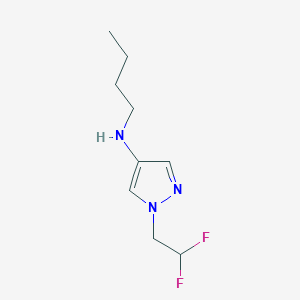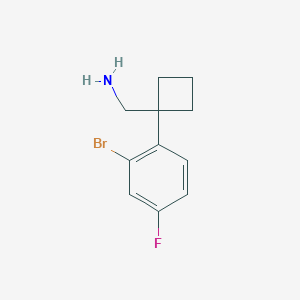-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737429.png)
[(3,5-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound characterized by the presence of a difluorophenyl group and a pyrazolylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3,5-difluorobenzyl chloride with {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated products.
Aplicaciones Científicas De Investigación
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other similar compounds such as:
(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Differing by the presence of a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
(3,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Differing by the position of the pyrazolyl group, which can influence its binding affinity and selectivity towards molecular targets.
The uniqueness of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17F2N3 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-4-3-14(18-19)9-17-8-11-5-12(15)7-13(16)6-11/h3-7,10,17H,8-9H2,1-2H3 |
Clave InChI |
POPSLRLEFXTELX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737361.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737371.png)
![4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11737379.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737380.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737386.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11737388.png)

![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)

![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
